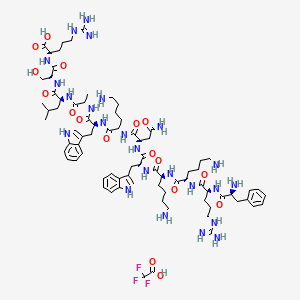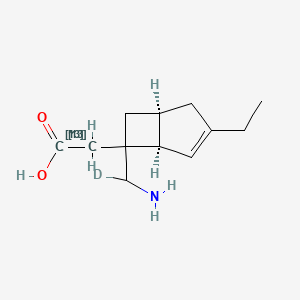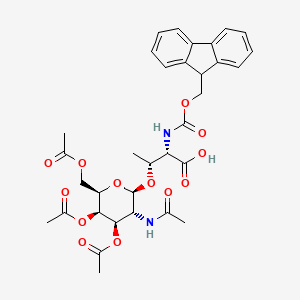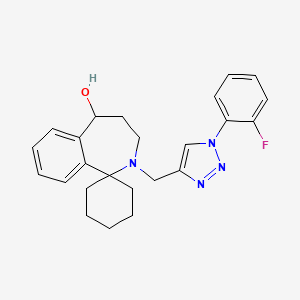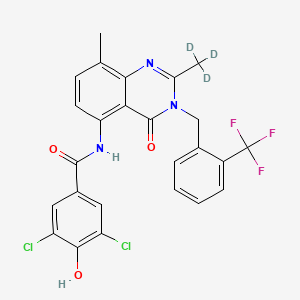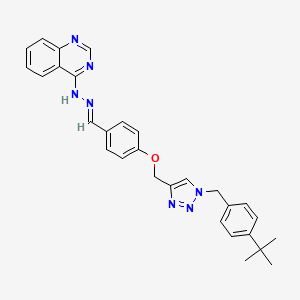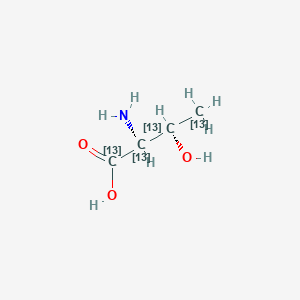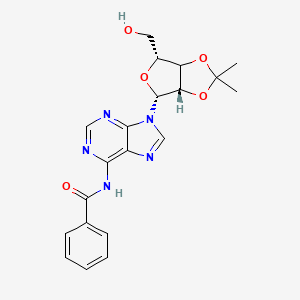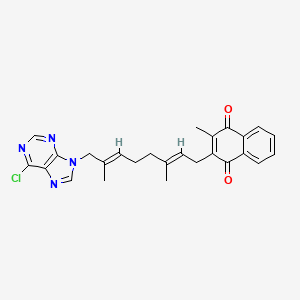
1-Bromopentadecane-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromopentadecane-1-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 1-Bromopentadecane. This compound is used primarily in scientific research, particularly in the fields of chemistry and biochemistry, where it serves as a tracer for quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromopentadecane-1-13C can be synthesized through the bromination of pentadecane-1-13C. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the terminal carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is often produced in specialized facilities equipped to handle isotopically labeled chemicals .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromopentadecane-1-13C undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Reagents such as potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products
Substitution: Formation of pentadecane derivatives with various functional groups.
Elimination: Formation of 1-pentadecene.
Oxidation: Formation of pentadecanol or pentadecanoic acid.
Aplicaciones Científicas De Investigación
1-Bromopentadecane-1-13C is widely used in scientific research, including:
Chemistry: As a tracer in metabolic flux analysis and reaction mechanism studies.
Biology: In the study of lipid metabolism and membrane dynamics.
Medicine: In the development of isotopically labeled drugs for pharmacokinetic and metabolic studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromopentadecane-1-13C involves its incorporation into biological systems where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the distribution, metabolism, and excretion of the compound in detail .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromotetradecane: Similar structure but with one less carbon atom.
1-Bromodecane: Similar structure but with five fewer carbon atoms.
1-Bromooctadecane: Similar structure but with three more carbon atoms.
Uniqueness
1-Bromopentadecane-1-13C is unique due to its carbon-13 labeling, which makes it particularly useful for isotopic labeling studies. This isotopic enrichment allows for precise tracking and quantitation in complex biological and chemical systems, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C15H31Br |
|---|---|
Peso molecular |
292.30 g/mol |
Nombre IUPAC |
1-bromo(113C)pentadecane |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i15+1 |
Clave InChI |
JKOTZBXSNOGCIF-XPOOIHDOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[13CH2]Br |
SMILES canónico |
CCCCCCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



